molecular formula C24H18N2O5S B12036624 2-{[2-(1,3-Benzodioxol-5-YL)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone

2-{[2-(1,3-Benzodioxol-5-YL)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B12036624
M. Wt: 446.5 g/mol
InChI Key: QHYOKRDZRHDQBY-UHFFFAOYSA-N
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Description

2-{[2-(1,3-Benzodioxol-5-YL)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-Benzodioxol-5-YL)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Benzodioxol Group: The benzodioxol moiety can be introduced via a Friedel-Crafts acylation reaction using appropriate benzodioxole derivatives.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with 4-methoxyphenyl derivatives under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-{[2-(1,3-Benzodioxol-5-YL)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound in the study of complex organic synthesis and reaction mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-Benzodioxol-5-YL)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain kinases involved in cell signaling, thereby exerting anticancer effects by inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • 3-(1,3-Benzodioxol-5-yl)-2-(2-methylphenyl)acrylonitrile

Uniqueness

2-{[2-(1,3-Benzodioxol-5-YL)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazolinone core, coupled with the benzodioxol and methoxyphenyl groups, provides a versatile scaffold for drug development and chemical research.

Properties

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C24H18N2O5S/c1-29-17-9-7-16(8-10-17)26-23(28)18-4-2-3-5-19(18)25-24(26)32-13-20(27)15-6-11-21-22(12-15)31-14-30-21/h2-12H,13-14H2,1H3

InChI Key

QHYOKRDZRHDQBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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